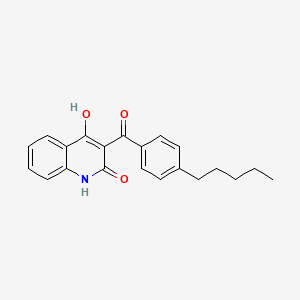
4-Hydroxy-3-(4-pentylbenzoyl)-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(4-pentylbenzoyl)-2(1H)-quinolinone is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core substituted with a hydroxy group at the 4-position and a 4-pentylbenzoyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-pentylbenzoyl)-2(1H)-quinolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the 4-Pentylbenzoyl Group: The 4-pentylbenzoyl group can be attached through a Friedel-Crafts acylation reaction using 4-pentylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(4-pentylbenzoyl)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the 4-pentylbenzoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of a quinolinone derivative with a carbonyl group.
Reduction: Formation of a quinolinone derivative with an alcohol group.
Substitution: Formation of various substituted quinolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(4-pentylbenzoyl)-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The hydroxy and 4-pentylbenzoyl groups play crucial roles in its biological activity by modulating enzyme activity, receptor binding, and cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2(1H)-quinolinone: Lacks the 4-pentylbenzoyl group, resulting in different chemical and biological properties.
3-Benzoyl-4-hydroxy-2(1H)-quinolinone: Contains a benzoyl group instead of a 4-pentylbenzoyl group, leading to variations in its reactivity and applications.
4-Hydroxy-3-(4-methylbenzoyl)-2(1H)-quinolinone:
Uniqueness
4-Hydroxy-3-(4-pentylbenzoyl)-2(1H)-quinolinone is unique due to the presence of the 4-pentylbenzoyl group, which imparts specific chemical properties and potential applications that distinguish it from other quinolinone derivatives. This unique structure allows for targeted interactions with molecular targets and pathways, making it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
90182-30-2 |
|---|---|
Molecular Formula |
C21H21NO3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-hydroxy-3-(4-pentylbenzoyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C21H21NO3/c1-2-3-4-7-14-10-12-15(13-11-14)19(23)18-20(24)16-8-5-6-9-17(16)22-21(18)25/h5-6,8-13H,2-4,7H2,1H3,(H2,22,24,25) |
InChI Key |
FDGCLEYOZYMBSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


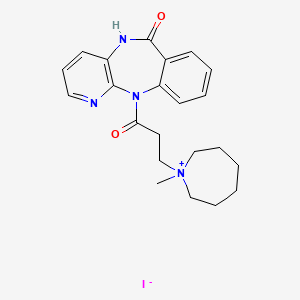
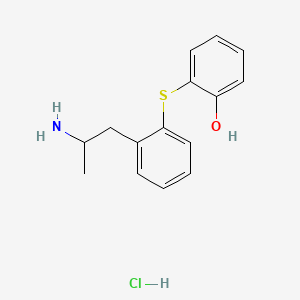
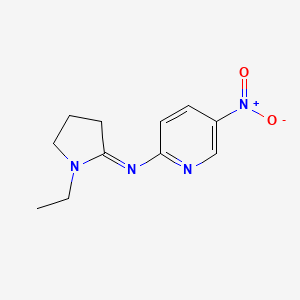
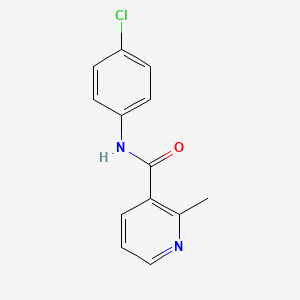

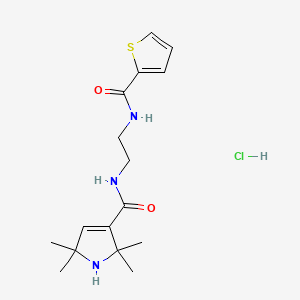
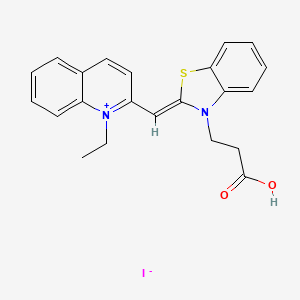
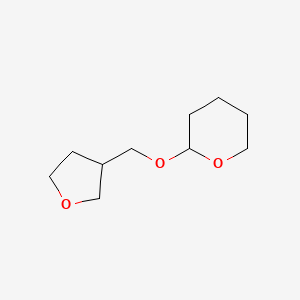
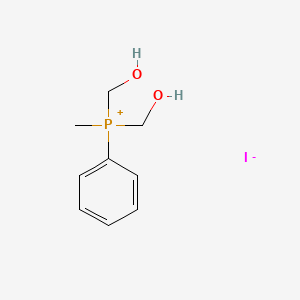
![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)

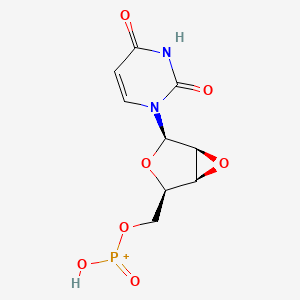

![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
